Diethyl cyclopropylmalonate Diethyl cyclopropylmalonate
Brand Name: Vulcanchem
CAS No.: 42392-68-7
VCID: VC2234367
InChI: InChI=1S/C10H16O4/c1-3-13-9(11)8(7-5-6-7)10(12)14-4-2/h7-8H,3-6H2,1-2H3
SMILES: CCOC(=O)C(C1CC1)C(=O)OCC
Molecular Formula: C10H16O4
Molecular Weight: 200.23 g/mol

Diethyl cyclopropylmalonate

CAS No.: 42392-68-7

Cat. No.: VC2234367

Molecular Formula: C10H16O4

Molecular Weight: 200.23 g/mol

* For research use only. Not for human or veterinary use.

Diethyl cyclopropylmalonate - 42392-68-7

Specification

CAS No. 42392-68-7
Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
IUPAC Name diethyl 2-cyclopropylpropanedioate
Standard InChI InChI=1S/C10H16O4/c1-3-13-9(11)8(7-5-6-7)10(12)14-4-2/h7-8H,3-6H2,1-2H3
Standard InChI Key YWONUDUUMCJFPN-UHFFFAOYSA-N
SMILES CCOC(=O)C(C1CC1)C(=O)OCC
Canonical SMILES CCOC(=O)C(C1CC1)C(=O)OCC

Introduction

Structural Characteristics

Diethyl cyclopropylmalonate (C₁₀H₁₆O₄) is an organic compound with a molecular weight of 200.23 g/mol. Its structure consists of a central carbon atom bearing a cyclopropyl group and two ethyl ester moieties. The three-membered cyclopropane ring creates a strained structure that influences the compound's reactivity and synthetic utility .

Molecular Identity

The compound is characterized by the following structural identifiers:

ParameterValue
Molecular FormulaC₁₀H₁₆O₄
SMILES NotationCCOC(=O)C(C1CC1)C(=O)OCC
InChIInChI=1S/C10H16O4/c1-3-13-9(11)8(7-5-6-7)10(12)14-4-2/h7-8H,3-6H2,1-2H3
InChIKeyYWONUDUUMCJFPN-UHFFFAOYSA-N
Systematic NameDiethyl 2-cyclopropylpropanedioate
CAS Registry Number42392-68-7

The structure features a central carbon atom (α-position) that connects to a cyclopropyl group and two carbonyl-containing ester groups. This arrangement creates a molecule with distinctive chemical behavior, particularly in terms of nucleophilic and electrophilic reactions .

Physical Properties

While comprehensive physical data for diethyl cyclopropylmalonate is limited in the available literature, mass spectrometry studies have provided valuable collision cross-section measurements, which are important for analytical identification and characterization:

Adductm/zPredicted CCS (Ų)
[M+H]⁺201.11214145.2
[M+Na]⁺223.09408154.9
[M+NH₄]⁺218.13868151.9
[M+K]⁺239.06802152.9
[M-H]⁻199.09758150.9
[M+Na-2H]⁻221.07953150.1
[M]⁺200.10431148.9
[M]⁻200.10541148.9

These collision cross-section values provide essential information for mass spectrometric identification and analysis of the compound in complex mixtures .

Synthetic Methods

The synthesis of diethyl cyclopropylmalonate can be accomplished through several methods, with nucleophilic substitution reactions being the most common approach.

Classical Preparation

One of the pioneering methods for cyclopropane synthesis dates back to 1884, when W.H. Perkin reported the cyclopropanation of diethyl malonate using 1,2-dibromoethylene in the presence of sodium ethoxide. This classical approach demonstrates the historical significance of malonate derivatives in cyclopropane chemistry .

The general reaction scheme involves:

  • Deprotonation of diethyl malonate using a strong base (typically sodium ethoxide)

  • Nucleophilic attack by the resulting carbanion

  • Intramolecular displacement to form the cyclopropane ring

Modern Synthetic Approaches

Contemporary synthetic methods have expanded on the classical approaches. The most common modern preparation of diethyl cyclopropylmalonate specifically involves the alkylation of diethyl malonate with cyclopropyl bromide or other suitable cyclopropyl halides in the presence of a strong base .

This approach follows the general reaction scheme:

  • Treatment of diethyl malonate with a strong base (NaOEt, NaH, or KOt-Bu)

  • Addition of cyclopropyl bromide to the reaction mixture

  • Nucleophilic substitution by the malonate carbanion

  • Isolation and purification of the diethyl cyclopropylmalonate product

The yield of this reaction varies based on reaction conditions, with modern approaches typically achieving yields of 65-85% when properly optimized .

Chemical Reactivity

Diethyl cyclopropylmalonate exhibits chemical behavior characteristic of both malonate esters and cyclopropane derivatives, making it a versatile reagent in organic synthesis.

Hydrolysis

Like other malonate diesters, diethyl cyclopropylmalonate can undergo hydrolysis under acidic or basic conditions to produce cyclopropylmalonic acid. The reaction proceeds via nucleophilic attack at the carbonyl carbon, followed by elimination of ethanol .

In basic conditions:

  • Hydroxide attacks the carbonyl carbon

  • Elimination of ethoxide occurs

  • The process repeats for the second ester group

  • Acidification yields cyclopropylmalonic acid

Decarboxylation

The resulting cyclopropylmalonic acid can undergo thermal decarboxylation to produce cyclopropylacetic acid. This reaction is typically performed at elevated temperatures (150-200°C) and represents an important transformation in the synthetic utility of diethyl cyclopropylmalonate .

Alkylation

The α-position of diethyl cyclopropylmalonate can be further functionalized through alkylation reactions. The acidic hydrogen at the α-carbon can be removed by strong bases such as sodium hydride or potassium tert-butoxide, forming a stabilized carbanion that can react with various electrophiles, including alkyl halides, aldehydes, and ketones .

Cyclopropane Ring Chemistry

The cyclopropyl group in diethyl cyclopropylmalonate exhibits distinctive reactivity due to its ring strain (approximately 27.5 kcal/mol). This strain can lead to ring-opening reactions under specific conditions, particularly in the presence of strong nucleophiles or electrophiles .

Applications in Organic Synthesis

Diethyl cyclopropylmalonate serves as an important building block in organic synthesis, with applications spanning multiple domains of chemistry.

Synthetic Building Block

The compound functions as a versatile synthon in the preparation of complex molecules, particularly those containing cyclopropane rings. Its utility stems from:

  • The presence of the reactive malonate functionality

  • The unique structural and electronic properties of the cyclopropane ring

  • The ability to undergo selective transformations

Denmark and Edwards have demonstrated superior cyclopropanation properties using zinc carbenoids, which can be applied to systems containing diethyl cyclopropylmalonate derivatives. Shi and colleagues have further enhanced these reactions by modifying the reactivity of zinc carbenoids through ligand exchange processes .

Natural Product Synthesis

Cyclopropane-containing compounds, including those derived from diethyl cyclopropylmalonate, have played crucial roles in natural product synthesis. Notable examples include:

  • The synthesis of aromadendrene reported by Büchi in, where cyclopropanation was a key step

  • Danishefsky and Chu-Moyer's synthesis of diterpene myrocin C, which employed remarkable cyclopropanation chemistry

  • Lambert's approach using Lewis acid-mediated nucleophilic attack of olefins onto epoxides to generate cyclopropanes with high stereospecificity

Pharmaceutical Applications

Diethyl cyclopropylmalonate serves as an intermediate in the synthesis of various pharmaceutically active compounds, particularly those targeting metabolic and neurological pathways. The cyclopropane moiety contributes to the unique biological activity of these compounds by:

  • Increasing metabolic stability

  • Providing conformational constraints

  • Enhancing binding affinity to biological targets

  • Modifying the lipophilicity profile of drug candidates

Related Compounds and Comparative Analysis

Understanding diethyl cyclopropylmalonate in the context of related compounds provides valuable insights into its unique properties and applications.

Comparison with Diethyl Malonate

Diethyl malonate, the parent compound, lacks the cyclopropyl group present in diethyl cyclopropylmalonate. This structural difference results in:

  • Different pKa values for the α-hydrogen (diethyl cyclopropylmalonate is less acidic)

  • Altered reactivity patterns in nucleophilic substitutions

  • Distinct conformational preferences

  • Different physical properties including boiling point and solubility

Relationship to Cyclopropyl Derivatives

Other cyclopropyl-containing compounds, such as trans-1,2-diethyl-cyclopropane (C₇H₁₄), exhibit different chemical and physical properties. For example, trans-1,2-diethyl-cyclopropane has a lower molecular weight (98.19 g/mol) and different retention behavior in gas chromatography, with Kovats' retention indices of approximately 663 on non-polar columns at 60°C .

Research Developments and Future Perspectives

Recent research has expanded the utility of diethyl cyclopropylmalonate in organic synthesis, particularly in developing stereoselective methods for constructing complex molecular architectures.

Catalytic Methods

Advances in catalytic methods have improved the efficiency of reactions involving diethyl cyclopropylmalonate. For example, Carreira and Ebner employed cyclopropanation protocols using Denmark's conditions to provide cyclopropanes in excellent yields (85%) with high diastereoselectivity in their synthesis of pallambins A and B .

Biomimetic Applications

The biomimetic Diels-Alder/hetero-Diels-Alder cascade reactions involving cyclopropane intermediates have been utilized in natural product synthesis, such as in the impressive 55% yield synthesis of (-)-bolivianine reported by Carreira and colleagues .

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